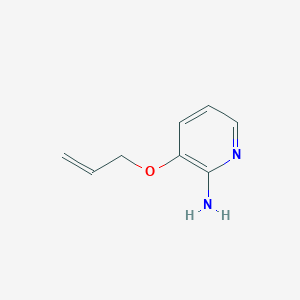

3-(Allyloxy)-2-pyridinamine

Beschreibung

Contextualization within Aminopyridine Chemistry

Aminopyridines are a class of heterocyclic compounds that have been the subject of extensive study due to their diverse applications. sciencepublishinggroup.com They are derivatives of pyridine (B92270) and exist in three primary isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine. researchgate.net These compounds are fundamental building blocks in medicinal chemistry and synthetic organic chemistry. rsc.org The interaction of the aminopyridine ring with various enzymes and receptors can lead to a wide range of biological and pharmacological effects. rsc.org

The 2-aminopyridine scaffold, to which 3-(Allyloxy)-2-pyridinamine belongs, is particularly significant. It is a low molecular weight moiety that serves as an ideal starting point for synthesizing a variety of biologically active molecules. rsc.org The dual nucleophilic nature of 2-aminopyridine allows it to react with a range of compounds, including ketones, aldehydes, and acids, to form fused five- and six-membered azaheterocycles like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn The presence of substituents on the pyridine ring, such as the allyloxy group in this compound, further functionalizes the molecule, opening avenues for more complex and targeted syntheses. The allyloxy group, in particular, is reactive and can undergo various chemical transformations, making the compound a versatile intermediate for further chemical modification. ontosight.ai

Significance of Pyridine Derivatives in Advanced Organic Synthesis and Materials Science

The pyridine ring is a cornerstone of heterocyclic chemistry, structurally related to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.org This substitution imparts unique electronic properties, making pyridine and its derivatives indispensable in many scientific and industrial applications. numberanalytics.comalgoreducation.com

In advanced organic synthesis, pyridine derivatives are ubiquitous. They serve as key structural motifs in a vast number of pharmaceuticals, agrochemicals (such as herbicides and insecticides), and natural products. numberanalytics.comglobalresearchonline.netjst.go.jp The development of efficient methods to synthesize substituted pyridines is a major focus of contemporary research, with strategies ranging from classical condensation reactions to modern transition metal-catalyzed cross-couplings and multicomponent reactions. bohrium.comorganic-chemistry.org The pyridine unit can act as a ligand, a base, or a nucleophile, making it a versatile tool for synthetic chemists. algoreducation.com

In the realm of materials science, the incorporation of the pyridine moiety into molecular structures has led to the development of advanced functional materials. Pyridine-based compounds are utilized in the synthesis of conducting polymers, luminescent materials, and liquid crystals. numberanalytics.comnih.gov The nitrogen heteroatom can influence the electronic and photophysical properties of these materials. For instance, pyridine-containing liquid crystals are of great interest because the pyridine unit provides a rigid, stable core and can induce complex liquid crystalline phases and a wide range of photophysical properties. nih.gov Fused heterocyclic systems based on pyridine, such as imidazo[1,5-a]pyridine (B1214698) derivatives, have shown great potential as emitters for optoelectronic devices and sensors. rsc.org

Structural Features and Nomenclature of this compound and Closely Related Structures

The chemical structure of this compound consists of a pyridine ring substituted with an amino group (-NH₂) at position 2 and an allyloxy group (-O-CH₂-CH=CH₂) at position 3. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is 3-(prop-2-en-1-yloxy)pyridin-2-amine . qmul.ac.uk In this naming convention, the pyridine ring with the amino group is the principal structure, named "pyridin-2-amine". The ether group is treated as a substituent, where "allyloxy" or its systematic equivalent "prop-2-en-1-yloxy" is attached to the third position of the pyridine ring. libretexts.org

| Property | Value |

|---|---|

| CAS Number | 24015-99-4 guidechem.comchemicalbook.com |

| Molecular Formula | C₈H₁₀N₂O guidechem.com |

| Molecular Weight | 150.18 g/mol |

| Synonyms | 3-(Allyloxy)pyridin-2-amine, 2-Pyridinamine, 3-(2-propenyloxy)- americanchemicalsuppliers.com |

The study of closely related structures provides valuable context for understanding the potential reactivity and applications of this compound. These related compounds may be positional isomers or analogs with different substituents, each with unique properties. For example, the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, a more complex analog, has been reported, highlighting the utility of the allyloxyaniline scaffold in building elaborate molecular architectures. mdpi.com

| Compound Name | Structure | Key Difference from this compound |

|---|---|---|

| 5-Ethoxypyridin-2-amine | An ethoxy group at position 5 instead of an allyloxy group at position 3. ambeed.com | Positional isomer with a saturated ether group. |

| 3-(Pyridin-2-yloxy)aniline | A phenoxyamine structure where the ether oxygen links to the pyridine ring, and the amino group is on a separate benzene ring. | Structural isomer with a different arrangement of rings and functional groups. |

| 3-Allyl-2-(allyloxy)-5-bromoaniline | An aniline-based structure with additional allyl and bromo substituents. mdpi.com | Different core ring (benzene vs. pyridine) with additional functionalization. |

| (3-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine | A more complex structure with benzyl (B1604629) and pyridinylmethyl groups attached to the amine nitrogen. ontosight.ai | Contains the allyloxy-benzyl moiety but is a secondary amine with larger substituents. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-prop-2-enoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEQGEPUZHZYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540637 | |

| Record name | 3-[(Prop-2-en-1-yl)oxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24015-99-4 | |

| Record name | 3-(2-Propen-1-yloxy)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24015-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Prop-2-en-1-yl)oxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Studies

Reactions Involving the Allyloxy Group

The allyloxy group is a versatile functional handle, susceptible to both thermally and photochemically induced reactions, as well as rearrangements that can significantly alter the molecular scaffold.

The photochemical behavior of allyloxy-substituted pyridines, while not extensively documented for this specific isomer, can be inferred from studies on related aromatic systems. The photodegradation of pyridine (B92270) derivatives in aqueous solutions can be initiated by UV irradiation, leading to the formation of various intermediates. researchgate.net The process often involves the generation of radical species. rsc.org For allyloxy aromatic compounds, photodegradation can proceed through pathways involving the cleavage of the allyl-ether bond or reactions involving the allyl group itself. researchgate.net

In the presence of photosensitizers and oxygen, allyloxy compounds can undergo photooxidation. The mechanism may involve the formation of singlet oxygen which can react with the electron-rich double bond of the allyl group. core.ac.uk The photodegradation of pyridine itself is known to be influenced by environmental factors such as pH and the presence of species like hydrogen peroxide, which can accelerate the degradation rate. researchgate.net The ultimate fate of these compounds in the environment is a combination of photochemical transformations, microbial degradation, and other abiotic processes. tandfonline.comresearchgate.netcapes.gov.br

Table 1: Factors Influencing Photodegradation of Pyridine Derivatives

| Factor | Effect on Photodegradation | Reference |

|---|---|---|

| UV Irradiation | Initiates degradation by promoting π–π* and n–π* transitions. | researchgate.netrsc.org |

| pH | Controls the protonation state and can influence reaction rates. | researchgate.net |

| Hydrogen Peroxide | Can accelerate the rate of photochemical degradation. | researchgate.net |

| Sensitizers | Can lead to photooxidation reactions, especially in the presence of oxygen. | core.ac.uk |

| Substituents | The nature and position of substituents on the pyridine ring can significantly alter biodegradability and photochemical reactivity. | tandfonline.comresearchgate.net |

A key reaction of allyloxy-substituted pyridines is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift that typically requires thermal or catalytic activation. wikipedia.orgorganic-chemistry.orguchicago.edu For 2-allyloxypyridines, this rearrangement can lead to the formation of N-allyl-2-pyridones. wikipedia.org This transformation can be catalyzed by various transition metals, including palladium(II) and palladium(0) complexes, which can proceed through different mechanisms. wikipedia.org

The aromatic Claisen rearrangement of an allyl phenyl ether typically yields an ortho-allylphenol. wikipedia.org The regioselectivity of this rearrangement can be influenced by substituents on the aromatic ring. wikipedia.org In the context of 3-(allyloxy)-2-pyridinamine, a thermal or catalytic Claisen rearrangement would be expected to yield C-allylated or potentially N-allylated products, depending on the reaction conditions and the relative migratory aptitude towards the carbon and nitrogen atoms of the pyridine ring. Microwave-assisted Claisen rearrangements have also been shown to be effective for related systems, often leading to reduced reaction times and improved yields. researchgate.net

Photoreactions and Photodegradation Pathways of Allyloxy-Substituted Pyridines

Reactions at the Amino Group

The primary amino group at the 2-position of the pyridine ring is a key site for nucleophilic reactions, enabling a variety of functionalization strategies.

The N-alkylation of 2-aminopyridines can be achieved using various methods. A facile monoalkylation has been reported using a carboxylic acid and sodium borohydride (B1222165) under mild conditions. google.com Another approach involves the use of arylmethyl alcohols in the presence of a suitable catalyst, where the amino group is selectively alkylated over the pyridine ring nitrogen. google.com The synthesis of N-alkyl-3-nitro-2-pyridone has been described as an intermediate step in the preparation of other substituted pyridines. google.com

N-acylation of 2-aminopyridines is a common transformation, often carried out using acyl chlorides or anhydrides. google.comrsc.org The reaction of 2-aminopyridines with α-bromoketones can lead to the formation of N-(pyridin-2-yl)amides through a C-C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under metal-free conditions. rsc.org The synthesis of N-acylhydrazones from 2-aminopyridines has also been reported as a route to biologically active molecules. nih.gov

Table 2: Selected N-Functionalization Reactions of 2-Aminopyridine (B139424) Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Monoalkylation | Carboxylic acid, Sodium borohydride | N-Alkylaminopyridine | google.com |

| N-Alkylation | Arylmethyl alcohols, Catalyst | N-Arylmethylaminopyridine | google.com |

| N-Acylation | α-Bromoketones, I₂, TBHP, Toluene | N-(Pyridin-2-yl)amide | rsc.org |

| N-Acylation | Acyl chlorides or anhydrides | N-Acylaminopyridine | google.com |

| N-Acylhydrazone Formation | Hydrazide, Condensation | N-Acylhydrazone | nih.gov |

The primary amino group of 2-aminopyridine readily undergoes condensation reactions with carbonyl compounds to form Schiff bases (imines). mdpi.comxiahepublishing.com The synthesis of a Schiff base from 2-aminopyridine and 4-ethoxybenzaldehyde (B43997) has been achieved using various methods, including refluxing in ethanol (B145695) and stirring at room temperature, with the former providing a higher yield. researchgate.net These reactions typically involve nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. xiahepublishing.com

The resulting Schiff bases can be versatile intermediates for the synthesis of more complex heterocyclic systems. xiahepublishing.comoiccpress.comnih.gov For instance, the reaction of 2-aminopyridine with aldehydes and isocyanides in a three-component reaction can yield imidazo[1,2-a]pyridines. nih.gov The Schiff bases themselves can also act as ligands for the formation of metal complexes with interesting properties. researchgate.netnih.gov

N-Alkylation and Acylation Reactions

Transformations on the Pyridine Ring System

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the inherent electron-deficient nature of the pyridine ring and the presence of activating and directing groups influence the regioselectivity of these transformations.

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating amino group at the C-2 position is expected to activate the ring towards electrophilic attack, primarily at the C-5 position. sapub.org Nitration of 2-aminopyridine, for example, can yield both 3-nitro and 5-nitro derivatives, with the regioselectivity being influenced by the reaction conditions. sapub.org

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is more facile, particularly at the 2- and 4-positions, especially when a good leaving group is present. google.comgoogle.comdur.ac.uk In the case of this compound, direct nucleophilic substitution on the ring is less likely without prior modification. However, activation of the pyridine ring, for instance by N-oxidation, can significantly enhance its reactivity towards nucleophiles. arkat-usa.org The synthesis of substituted pyridines can also be achieved through activation-modification-deactivation sequences. google.com

Electrophilic Aromatic Substitution (SEAr) on Pyridine Derivatives

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging compared to benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.comlibretexts.org Pyridine itself undergoes SEAr reactions, such as nitration and halogenation, only under harsh conditions, and the substitution typically occurs at the 3-position (meta-position). youtube.com

However, the presence of electron-donating groups (EDGs) can activate the pyridine ring and influence the regioselectivity of the substitution. In this compound, both the 2-amino group (-NH₂) and the 3-allyloxy group (-OCH₂CH=CH₂) are strong activating groups.

Amino Group (-NH₂): The amino group at the C-2 position is a powerful activating group that directs electrophiles primarily to the C-5 position. This is due to the resonance stabilization of the sigma complex intermediate.

Allyloxy Group (-O-allyl): The allyloxy group at the C-3 position is also an activating, ortho-, para-directing group. In this case, it would direct incoming electrophiles to the C-2, C-4, and C-6 positions.

The combined effect of these two activating groups in this compound makes the pyridine ring significantly more susceptible to electrophilic attack than unsubstituted pyridine. The directing effects of the two groups reinforce each other at the C-5 position, making it the most probable site for electrophilic substitution. The C-4 and C-6 positions are also activated, but to a lesser extent due to potential steric hindrance and the dominant directing effect of the amino group.

| Position | Influence of 2-Amino Group | Influence of 3-Allyloxy Group | Overall Predicted Reactivity |

| C-4 | Weakly Activating | Activating (ortho) | Activated |

| C-5 | Strongly Activating (para) | Weakly Activating | Strongly Activated |

| C-6 | Weakly Activating | Activating (para) | Activated |

This table provides a qualitative prediction of the reactivity at different positions of the pyridine ring in this compound towards electrophiles.

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine. pearson.com The reaction is facilitated by the presence of good leaving groups and proceeds via a Meisenheimer-like intermediate. For pyridines, SNAr occurs preferentially at the C-2 (ortho) and C-4 (para) positions, as the negative charge of the intermediate can be delocalized onto the ring nitrogen atom, providing stabilization. vaia.com

In the case of this compound, the molecule does not possess a typical leaving group at an activated position. However, SNAr reactions can still be envisioned under certain conditions. For instance, if a leaving group were present at the C-2 or C-6 position, nucleophilic attack would be feasible. The presence of the electron-donating amino and allyloxy groups would generally disfavor SNAr by increasing the electron density of the ring.

Despite this, SNAr reactions on aminopyridines are known. For example, the amination of 2-chloropyridines can be achieved, although it often requires high temperatures, high pressure, or the use of catalysts like palladium or nickel complexes to proceed efficiently. thieme-connect.commdpi.com Some SNAr reactions can be promoted using flow reactors at elevated temperatures. thieme-connect.com The Chichibabin reaction, the amination of pyridine at the 2-position using sodium amide, is a classic example of SNAr on an unsubstituted pyridine ring. pearson.com For this compound, direct displacement of the amino or allyloxy group by a nucleophile would be highly unlikely under standard SNAr conditions.

Cycloaddition Reactions (e.g., Diels-Alder) with Pyridine Derivatives as Dienophiles or Dienes

The pyridine ring can participate in cycloaddition reactions, although its aromaticity makes it less reactive than simple dienes or dienophiles. wikipedia.org It can function as a diene in inverse-electron-demand Diels-Alder reactions or as a dienophile in normal-demand Diels-Alder reactions. wikipedia.orgorganic-chemistry.org

Pyridine as a Diene: In inverse-electron-demand Diels-Alder reactions, an electron-rich dienophile reacts with an electron-poor diene. nih.gov The electron-deficient nature of the pyridine ring makes it a suitable candidate for this type of reaction.

Pyridine as a Dienophile: The C=C bonds within the pyridine ring can act as dienophiles, reacting with electron-rich dienes.

The Allyl Group: The allyloxy substituent in this compound introduces an additional site for cycloaddition. The allyl group is a well-known dienophile and can participate in [4+2] Diels-Alder reactions with conjugated dienes. It can also be involved in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles (Huisgen cycloaddition). organic-chemistry.org

Furthermore, derivatives like oxidopyridinium ions are known to undergo [4+3] cycloaddition reactions with dienes to form seven-membered rings. uq.edu.au The reactivity of this compound in such reactions would depend on the specific reaction conditions and the nature of the reacting partner. For instance, the allyl group could potentially undergo an intramolecular Diels-Alder reaction if a suitable diene system were present elsewhere in the molecule.

Metal Complexation and Ligand Chemistry of Aminopyridines

2-Aminopyridine and its derivatives are highly versatile ligands in coordination chemistry. researchgate.netnih.gov They can coordinate to metal centers through the pyridine nitrogen and/or the amino nitrogen, acting as monodentate, bidentate chelating, or bridging ligands. mdpi.com The presence of both a hard amine donor and a borderline pyridine N-donor allows these ligands to form stable complexes with a wide variety of metals, including transition metals and main group elements. nih.govvot.pl

The compound this compound can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through the pyridine nitrogen and the exocyclic amino nitrogen. The steric and electronic properties of the ligand can be fine-tuned by substituents on the pyridine ring. nih.gov The allyloxy group at the 3-position can influence the electronic properties of the ligand and the resulting metal complex.

Aminopyridinato ligands, the deprotonated form of aminopyridines, are also widely used and can stabilize metals in various oxidation states. nih.gov These ligands have been instrumental in the synthesis of complexes with metal-metal bonds. researchgate.net

The coordination chemistry of aminopyridines is extensive, with complexes reported for a range of metals. The geometry of the resulting complexes can vary from tetrahedral and square planar to octahedral, depending on the metal ion, the stoichiometry, and the presence of other ligands. wikipedia.org

| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Type | Reference |

| Fe(II) | Bulky 2-Aminopyridine | Monodentate (η¹) via Pyridine N | Dimeric or Monomeric Halide Complexes | mdpi.com |

| Cu(II) | 3-Aminopyridine (B143674) | Not specified | [Cu(3-aminopyridine)₂(NCS)₂] | nih.gov |

| Cu(II) | 4-Aminopyridine | Not specified | [Cu(4-aminopyridine)₃(NCS)₂] | nih.gov |

| Cd(II) | 4-Aminopyridine | Not specified | [Cd(4-aminopyridine)₂(NCS)Cl] | nih.gov |

| Ru(0) | 2-Anilinopyridine | Bridging | Trinuclear Ruthenium Cluster | rsc.org |

| Various | N-aryl-2-aminopyridines | Bidentate (N,N) | Chelate complexes for C-H activation | rsc.org |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Schiff base of 2,6-diaminopyridine | Tetradentate | Tetrahedral Complexes | cyberleninka.ru |

This table summarizes examples of metal complexes formed with various aminopyridine ligands, illustrating their versatility in coordination chemistry.

Applications in Advanced Organic Synthesis and Materials Chemistry

Building Block for Fused Heterocyclic Systems

The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of nitrogen-containing fused bicyclic systems, which are prevalent in medicinal chemistry and materials science. The presence of the allyloxy group in 3-(allyloxy)-2-pyridinamine provides an additional point for molecular diversification.

The 2-aminopyridine scaffold is fundamental to the synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, two classes of heterocycles with significant biological activities. arkat-usa.org

Imidazo[1,2-a]pyridines: These are typically synthesized via the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone (the Tchichibabin reaction) or through modern catalytic methods. organic-chemistry.org The reaction involves the nucleophilic attack of the endocyclic pyridine (B92270) nitrogen onto the carbonyl carbon, followed by cyclization. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), provide a more efficient and greener alternative for creating substituted imidazo[1,2-a]pyridines. mdpi.com These methods have been utilized to produce a wide array of derivatives, including those with antiviral and anti-ulcer properties. nih.govnih.gov

Pyrido[1,2-a]pyrimidines: This scaffold can be constructed from 2-aminopyridines by reacting them with 1,3-dicarbonyl compounds, alkynoate esters, or other suitable three-carbon electrophilic partners. rsc.orgrsc.org For instance, the acylation of the lithium amide of a 2-aminopyridine with an alkynoate ester, followed by thermal cyclization, yields pyrido[1,2-a]pyrimidin-2-ones with high regioselectivity. rsc.org These compounds are of pharmaceutical interest, and their synthesis has been explored through various conventional and microwave-assisted methods. nih.gov

The table below summarizes common synthetic routes to these fused systems starting from 2-aminopyridine precursors.

Table 1: Synthetic Routes to Fused Heterocycles from 2-Aminopyridines| Target Scaffold | Reagent Type | General Reaction |

|---|---|---|

| Imidazo[1,2-a]pyridines | α-Haloketones | Tchichibabin Reaction |

| Imidazo[1,2-a]pyridines | Aldehyde, Isocyanide | Groebke–Blackburn–Bienaymé Reaction mdpi.com |

| Pyrido[1,2-a]pyrimidines | 1,3-Dicarbonyl Compounds | Condensation/Cyclization rsc.org |

| Pyrido[1,2-a]pyrimidin-2-ones | Alkynoate Esters | Acylation/Thermal Cyclization rsc.org |

| 4H-Pyrido[1,2-a]pyrimidines | Fluoroalkyl Oxopropionates | Cyclocondensation researchgate.net |

Naphthyridines, particularly the 1,5-naphthyridine (B1222797) isomer, are important structural motifs in medicinal chemistry. nih.gov Classical synthetic methods like the Skraup and Friedländer syntheses are commonly employed for their construction. nih.gov While many syntheses start from 3-aminopyridines, functionalized 2-aminopyridines can also be adapted as precursors for certain fused naphthyridine systems. For example, a modified Friedländer reaction can be used to prepare benzo[b] organic-chemistry.orgrsc.orgnaphthyridine derivatives. semanticscholar.org The synthesis often involves the condensation of an aminopyridine with a molecule containing a reactive carbonyl group, leading to the formation of the second pyridine ring.

The 1H-pyrrolo[3,2-c]pyridine core is a biologically significant scaffold. rsc.org Its synthesis can be achieved through various strategies, including the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine structure. A synergetic copper/zinc-catalyzed one-step annulation reaction has been developed, which involves reacting 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes. rsc.org This process proceeds via a double cyclization pathway to afford 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives in good yields. rsc.org The use of a 2-aminopyridine derivative like this compound, potentially converted to its corresponding nitrile, could provide access to this valuable heterocyclic system.

Construction of Naphthyridine Scaffolds

Intermediate in the Synthesis of Complex Organic Molecules (e.g., Natural Product Analogues)

Substituted pyridines are crucial intermediates in the multi-step synthesis of complex molecules, including natural products and their analogues. A functionalized building block like this compound can be carried through several synthetic transformations where the allyloxy group can act as a protecting group or as a reactive handle for later-stage modifications. For instance, in the synthesis of pyrrolobenzodiazepines, complex substituted anilines serve as key intermediates that undergo a series of reactions to build the final tricyclic structure. google.com Similarly, this compound can be incorporated early in a synthetic sequence, with the allyl group being stable to various reaction conditions before being cleaved or transformed in a final step. The synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol (B1664045) highlights a similar multi-step pathway where an allyloxy-substituted aromatic amine is prepared as a key intermediate. mdpi.com

Precursor for Advanced Materials and Ligands

The inherent structure of this compound, with its pyridine nitrogen, exocyclic amino group, and ether oxygen, makes it an excellent candidate as a precursor for advanced materials and ligands. The nitrogen atoms are effective coordination sites for metal ions, enabling the formation of metal complexes. Fused heterocyclic systems derived from 2-aminopyridines, such as pyrido[1,2-a]pyrimidines, have been shown to form complexes with metals like copper(II). researchgate.net

Furthermore, the allyl group provides a site for polymerization. This functionality allows this compound or its derivatives to be incorporated into polymer chains, creating advanced materials that combine the properties of the polymer backbone with the chemical and electronic characteristics of the pyridine scaffold. Such materials could have applications in catalysis, sensing, or as functional coatings.

Development of Novel Synthetic Methodologies Utilizing Pyridine Scaffolds

The 2-aminopyridine core is a cornerstone for the development of novel synthetic methodologies, particularly those focused on efficiency and sustainability. cri.or.th The versatility of this scaffold has led to the creation of new catalytic cycles and one-pot, multi-component reactions. researchgate.net For example, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful three-component reaction that uses a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly assemble complex imidazo[1,2-a]pyridines. mdpi.com The development of such methods is crucial for advancing organic synthesis by providing access to privileged structures with minimal environmental impact. cri.or.thrsc.org The unique substitution pattern of this compound can be exploited to explore new reaction pathways and expand the scope of existing synthetic transformations.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule in the absence of experimental data. For 3-(Allyloxy)-2-pyridinamine, these calculations can elucidate its electronic characteristics, conformational preferences, and vibrational behavior. Methods like DFT, particularly with hybrid functionals such as B3LYP, and basis sets like 6-311++G(d,p), are commonly employed for accurate predictions of geometry and vibrational frequencies for aminopyridine systems. nih.govbohrium.com

The electronic structure of this compound is dictated by the interplay between the electron-donating amino (-NH₂) and allyloxy (-O-CH₂CH=CH₂) groups and the electron-withdrawing pyridine (B92270) ring. The amino group at the C2 position and the allyloxy group at the C3 position both act as π-donors through resonance and as σ-acceptors through induction.

Theoretical studies on simpler aminopyridines using DFT methods reveal significant charge distribution patterns. researchgate.net The nitrogen atom of the amino group typically carries a partial negative charge, while the ring nitrogen atom is also a site of high electron density. researchgate.networldscientific.com The introduction of the allyloxy group is expected to further modulate this charge distribution. The ether oxygen would also possess a significant partial negative charge, while the hydrogen atoms of the amino group would be electropositive.

The distribution of electron density is crucial for predicting the molecule's reactivity, intermolecular interactions, and properties such as the dipole moment. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key frontiers in these interactions. In aminopyridines, the HOMO is typically distributed over the pyridine ring and the amino group, while the LUMO is centered on the pyridine ring. nih.gov The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Predicted Mulliken Atomic Charges for this compound (Illustrative) Calculations are hypothetical, based on typical values from DFT studies on 3-aminopyridine (B143674) and ethers.

| Atom | Predicted Charge (e) |

| N (pyridine ring) | -0.40 |

| N (amino group) | -0.82 |

| C2 (amino-bearing) | +0.10 |

| C3 (allyloxy-bearing) | +0.35 |

| O (ether) | -0.65 |

| H (amino) | +0.42 |

| H (amino) | +0.42 |

This interactive table is based on data from analogous compounds. researchgate.networldscientific.com

The flexibility of the allyloxy side chain in this compound gives rise to several possible conformations (rotamers). Conformational analysis investigates the relative energies of these different spatial arrangements, which arise from rotation around single bonds. nih.gov The key rotatable bonds in this molecule are the C3-O and O-C(allyl) bonds.

The rotation around the C3-O bond determines the orientation of the allyl group relative to the pyridine ring. The two primary planar conformations would be syn and anti, where the allyl group is oriented towards or away from the C2-amino group, respectively. The anti conformer is generally expected to be more stable due to reduced steric hindrance.

Further complexity arises from rotation around the O-C(allyl) bond, leading to different spatial arrangements of the vinyl group (-CH=CH₂). The relative energies of these conformers are determined by a balance of steric repulsion and stabilizing electronic interactions, such as hyperconjugation. nih.gov Computational studies on similar N-acyl-piperidines and other flexible molecules show that low-energy conformers can be predicted with good accuracy using DFT methods. acs.org These analyses are crucial as the preferred conformation of a molecule can significantly influence its biological activity and role in a chemical reaction. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers Based on general principles of steric and electronic effects.

| Conformer (re: C3-O and N-C2 bond) | Dihedral Angle (N-C2-C3-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| anti-periplanar | ~180° | 0.00 | ~85 |

| syn-periplanar | ~0° | +1.5 | ~8 |

| gauche | ~60° | +1.2 | ~17 |

This interactive table illustrates expected energetic differences between potential rotamers.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.gov By comparing these predicted spectra with experimental data, a detailed assignment of the observed spectral bands can be achieved. researchgate.net A Potential Energy Distribution (PED) analysis is often used to quantify the contribution of different internal coordinates to each normal mode. bohrium.com

For this compound, the vibrational spectrum would be a composite of the modes from the aminopyridine core and the allyl ether side chain.

Aminopyridine Core Vibrations:

N-H Vibrations: The asymmetric and symmetric stretching modes of the -NH₂ group are expected in the 3400-3500 cm⁻¹ region. The N-H scissoring mode typically appears around 1600-1650 cm⁻¹.

Pyridine Ring Vibrations: C-H stretching modes appear above 3000 cm⁻¹. C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ range. Ring breathing and trigonal bending modes are found at lower frequencies. nih.gov

Allyloxy Group Vibrations:

C-H Vibrations: The stretching modes of the sp² carbons (=C-H) are found just above 3000 cm⁻¹, while the sp³ C-H stretches of the -CH₂- group are just below 3000 cm⁻¹.

C=C Stretch: The double bond stretch is expected near 1645 cm⁻¹.

C-O-C Stretch: The asymmetric and symmetric stretching of the ether linkage typically results in strong IR bands in the 1050-1250 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Based on DFT calculations for 3-aminopyridine and known ranges for functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| N-H Asymmetric Stretch | 3505 | Medium |

| N-H Symmetric Stretch | 3410 | Medium |

| =C-H Stretch (allyl) | 3090 | Medium |

| C-H Stretch (pyridine) | 3060 | Medium |

| C-H Asymmetric Stretch (-CH₂-) | 2960 | Medium |

| C-H Symmetric Stretch (-CH₂-) | 2880 | Medium |

| C=C Stretch (allyl) | 1648 | Medium-Weak |

| N-H Scissoring | 1625 | Strong |

| C=N/C=C Ring Stretches | 1590, 1480, 1440 | Strong |

| C-O-C Asymmetric Stretch | 1245 | Strong |

| C-O-C Symmetric Stretch | 1070 | Strong |

This interactive table is based on data from analogous compounds. nih.govresearchgate.net

Conformational Analysis and Energetics

Mechanistic Studies of Chemical Reactions

This compound can serve as a precursor in the synthesis of more complex N-heterocycles, such as fused naphthyridines. Computational studies are invaluable for elucidating the detailed mechanisms of these transformations, including identifying reaction pathways, transition states, and intermediates.

A plausible transformation involving this compound is an intramolecular aza-Diels-Alder reaction, a powerful method for constructing nitrogen-containing six-membered rings. wikipedia.orgnih.gov In a hypothetical reaction, the aminopyridine could first react with an aldehyde or ketone to form an in situ imine. If the carbonyl compound also contains a dienophile (like a vinyl group), the stage is set for a subsequent intramolecular cycloaddition.

The mechanism of the aza-Diels-Alder reaction can be either a concerted, pericyclic process or a stepwise pathway involving ionic intermediates. wikipedia.orgnih.gov The specific pathway is highly dependent on the substituents and the presence of catalysts. diva-portal.org Lewis acid catalysis, for example, often promotes a stepwise mechanism by activating the imine dienophile. nih.gov

In many reactions, particularly those that proceed through a stepwise mechanism, the stability of the reaction intermediates is a critical factor that governs the reaction rate and selectivity. unacademy.com In acid-catalyzed reactions of aminopyridines, protonated species or charged intermediates like acylpyridinium cations can be formed. researchgate.net

The electronic properties of this compound would play a significant role in stabilizing such intermediates. Both the amino and allyloxy groups are electron-donating, which would effectively stabilize any adjacent positive charge through resonance and inductive effects. This stabilization lowers the energy of the intermediate and the transition state leading to it, thereby accelerating the reaction. researchgate.net

The stability of intermediates can also dictate the regioselectivity of a reaction. If multiple reaction pathways are possible, the pathway that proceeds through the most stable intermediate is typically favored. unacademy.com For example, in an electrophilic attack on the pyridine ring, the position of attack would be directed by the combined electron-donating effects of the amino and allyloxy groups, which increase the nucleophilicity of certain ring carbons. Computational analysis of the energies of all possible intermediates allows for a rational prediction of the major product isomer. Advanced kinetic analysis can even account for phenomena like dynamical bifurcations, where a single transition state leads to multiple products, to accurately predict experimental product ratios. nih.gov

Elucidation of Reaction Pathways and Transition States

Molecular Modeling and Simulation Approaches

No specific molecular modeling or simulation studies for this compound have been published. Such studies would typically involve using computational methods to build and analyze a three-dimensional model of the molecule to predict its properties and interactions.

Structure-Activity Relationship (SAR) Studies (Theoretical Aspects)

There are no available theoretical Structure-Activity Relationship (SAR) studies for this compound. A theoretical SAR study would involve analyzing how modifications to the allyloxy group or the aminopyridine core might affect its biological activity, often using quantitative structure-activity relationship (QSAR) models. While SAR studies have been conducted on other classes of aminopyridine compounds, these findings are not directly applicable to this compound researchgate.net.

Molecular Docking and Binding Affinity Predictions (Ligand-Target Interactions)

Molecular Dynamics Simulations

There is no published research on molecular dynamics (MD) simulations for this compound. MD simulations would be used to study the physical movements of the atoms and molecules over time, providing insight into the compound's flexibility, conformational changes, and its interaction stability with a biological target.

In Silico ADMET Evaluation

A specific in silico ADMET evaluation for this compound is not available in the literature. This type of computational analysis predicts the pharmacokinetic and toxicological properties of a compound, such as its absorption, distribution, metabolism, excretion, and potential toxicity, which are crucial for drug development.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-(Allyloxy)-2-pyridinamine in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule.

In a typical ¹H NMR spectrum of a related compound, ethanol (B145695), three distinct sets of peaks are observed, corresponding to the different chemical environments of the hydrogen atoms. libretexts.org Similarly, for this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the allyloxy group, and the amine group. The chemical shifts of these protons provide information about their local electronic environment. For instance, protons on an aromatic ring, like the pyridine ring in this compound, typically resonate in the range of 7-8 ppm. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are also indicative of the carbon's chemical environment.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure.

Mass Spectrometry (MS) (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C8H10N2O), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures or for purifying the compound of interest before mass analysis. In the synthesis of related europium complexes, LC-MS was used to confirm the mass of the final products. polyu.edu.hk A patent for the synthesis of pyrrolobenzodiazepines also mentions the use of a Waters Micromass LCT instrument connected to a Waters 2795 HPLC separation module for gathering mass spectrum data. google.com

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragments can help to confirm the structure. For instance, the mass spectrum of a related compound, 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline, shows a top peak at m/z 211. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. horiba.com These techniques are highly sensitive to the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups:

N-H stretching: Primary amines typically show two N-H stretching bands. spectroscopyonline.com

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed.

C=C and C=N stretching: Vibrations from the pyridine ring would appear in the fingerprint region.

C-O stretching: The ether linkage of the allyloxy group would have a characteristic C-O stretching band.

Raman spectroscopy provides complementary information. While water is a strong absorber in IR spectroscopy, it gives a weak Raman signal, making Raman spectroscopy well-suited for studying aqueous solutions. horiba.com Raman spectra can also provide information about the physical characteristics of a material, such as its crystalline phase and polymorphic forms. horiba.com For example, in the study of pharmaceutical polymorphs, differences in the IR and Raman spectra, including changes in frequencies and intensities, are used to identify different crystalline forms. americanpharmaceuticalreview.com The use of different laser excitation wavelengths, such as 785 nm and 1064 nm, can help to reduce fluorescence and improve the quality of the Raman spectra. nih.gov

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (IR) | Typical Wavenumber Range (cm⁻¹) (Raman) |

| Amine (N-H) | Stretching | 3300-3500 (often two bands for primary amines) | 3300-3500 |

| Alkene (C=C) | Stretching | 1620-1680 | 1620-1680 (often stronger than in IR) |

| Aromatic Ring (C=C, C=N) | Stretching | 1400-1600 | 1400-1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1050-1150 | 1050-1150 |

| Amine (N-H) | Bending | 1550-1650 | 1550-1650 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. anton-paar.com

While no specific X-ray crystal structure of this compound was found in the search results, this technique has been used to elucidate the structures of related complex molecules, such as histrionicotoxin, an alkaloid isolated from a Colombian frog. nih.gov The development of potent tubulin polymerization inhibitors also utilized X-ray structures to understand how the molecules bind to their target.

Advanced Chromatographic and Separation Methods

Advanced chromatographic techniques are essential for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components of a mixture with high resolution. In the analysis of a reaction between monosodium glutamate (B1630785) and 2-furfural, which produced hydroxypyridine derivatives, reverse-phase HPLC (RP-HPLC) was used for both qualitative and quantitative analysis. researchgate.net

Thin-layer chromatography (TLC) is another common technique for monitoring the progress of a reaction and for preliminary separation of compounds. A patent for the synthesis of pyrrolobenzodiazepines mentions the use of TLC on silica (B1680970) gel aluminum sheets. google.com

These chromatographic methods are crucial for isolating this compound from reaction mixtures, ensuring its purity before further spectroscopic characterization.

UV-Vis Spectroscopy and Photophysical Property Probing

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores, which are the parts of a molecule responsible for its color. upi.edu

For this compound, the pyridine ring and the allyl group constitute the primary chromophores. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. Extending conjugation in a molecule generally leads to a bathochromic (red) shift in the absorption maximum. msu.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Allyloxy)-2-pyridinamine with high purity for laboratory use?

- Methodological Answer : Microwave-assisted synthesis is a rapid and efficient method. For example, substituted pyridinamines can be synthesized by reacting 2-halophenols with allyloxy precursors under controlled microwave conditions (100–120°C, 15–30 min), followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . The allyloxy group can be introduced via nucleophilic substitution using allyl bromide in the presence of a base (e.g., K₂CO₃) . Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H NMR should show peaks for the allyloxy group (δ 5.8–6.1 ppm for vinyl protons, δ 4.5–4.8 ppm for CH₂-O) and pyridinamine protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS should confirm the molecular ion peak at m/z 150.18 (C₈H₁₀N₂O) .

- FT-IR : Look for N-H stretching (~3400 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹) bands .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Treat the compound as hazardous until proven otherwise. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the allyloxy substituent influence the reactivity of this compound in cyclization reactions?

- Methodological Answer : The allyloxy group acts as a directing group and participates in [3,3]-sigmatropic rearrangements. For example, under acidic conditions, it can undergo Claisen rearrangement to form fused heterocycles (e.g., 1,8-naphthyridines), as demonstrated with analogous pyridinamine derivatives . Kinetic studies (monitored via in-situ NMR or HPLC) can quantify rearrangement rates under varying temperatures and catalysts.

Q. What analytical strategies resolve contradictions in stability data for this compound under oxidative conditions?

- Methodological Answer : Perform accelerated stability testing:

- Forced Degradation : Expose the compound to H₂O₂ (3%, 40°C, 24 hr) and analyze degradation products via LC-MS/MS. Compare results with control samples stored in inert atmospheres .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at different storage temperatures .

Can this compound serve as a precursor for bioactive molecules? Design an experimental workflow to validate this hypothesis.

- Methodological Answer :

- Step 1 : Functionalize the amine group via reductive amination or acylation (e.g., using acetic anhydride) to create derivatives .

- Step 2 : Screen derivatives for bioactivity (e.g., antimicrobial assays, kinase inhibition) using in vitro models.

- Step 3 : Optimize lead compounds via SAR studies, focusing on substituent effects at the allyloxy and pyridine positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.